N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide
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Overview
Description
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide is a compound known for its complex structure and multi-faceted applications. Its design incorporates a sulfonamide group and a tetrahydroquinoline moiety, both of which contribute to its unique reactivity and potential utility in various scientific fields.
Mechanism of Action
Target of Action
Based on its structural similarity to sulfonylureas , it may target ATP-sensitive potassium channels in pancreatic beta cells, which play a crucial role in insulin secretion.
Mode of Action
If we consider its structural similarity to sulfonylureas, it might stimulate the pancreas to produce more insulin, which helps lower blood sugar levels .
Biochemical Pathways
The compound likely affects the insulin signaling pathway, given its potential role in stimulating insulin production. This pathway is crucial for regulating glucose uptake into cells for energy or storage
Pharmacokinetics
Based on its structural similarity to sulfonylureas, it might be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
If it indeed stimulates insulin production like sulfonylureas, it could result in lower blood glucose levels, which would be beneficial for managing type 2 diabetes .
Action Environment
Environmental factors such as diet, exercise, stress, and other medications can influence the compound’s action, efficacy, and stability. For instance, a diet high in carbohydrates could potentially counteract the glucose-lowering effect of the compound. Similarly, other medications could interact with the compound, altering its effectiveness or causing side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide typically involves a multi-step process:
Formation of the tetrahydroquinoline: : Starting with a precursor such as quinoline, catalytic hydrogenation can convert quinoline to 1,2,3,4-tetrahydroquinoline.
Sulfonylation Reaction: : The tetrahydroquinoline undergoes sulfonylation using propane-1-sulfonyl chloride under basic conditions to introduce the propane-1-sulfonyl group.
Coupling with 4-aminobenzene sulfonamide: : Through a condensation reaction, the sulfonylated tetrahydroquinoline is coupled with 4-aminobenzene sulfonamide, followed by further steps to introduce the butanamide group.
Industrial Production Methods:
In an industrial setting, the production would be optimized for scale. This typically involves:
Batch processing: : Ensuring purity and consistency.
Continuous flow reactors: : For reactions requiring precise control over temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions:
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide can undergo several types of chemical reactions:
Oxidation: : Oxidative conditions might lead to further functionalization of the tetrahydroquinoline ring.
Reduction: : Hydrogenation could reduce certain functional groups if required.
Substitution: : The sulfonyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Including palladium on carbon (Pd/C) under hydrogen gas.
Nucleophiles: : For substitution reactions, like halides or hydroxides.
Major Products:
Depending on the reaction type, major products include various derivatives of the parent compound, altered at the sulfonyl or amide groups.
Scientific Research Applications
Chemistry:
Used as a building block for synthesizing more complex molecules.
Biology:
Potentially explored for its interaction with various biological targets due to its unique structural features.
Medicine:
Under investigation for its pharmacological properties, including its potential as a drug candidate.
Industry:
Could be employed in material science for developing new materials with specific desired properties.
Comparison with Similar Compounds
N-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide: .
N-(4-{[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide: .
Uniqueness:
The propane-1-sulfonyl group imparts distinct reactivity and potential biological activity compared to similar compounds with different sulfonyl groups. This makes it a unique candidate for various applications.
Properties
IUPAC Name |
N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-3-6-22(26)23-18-10-12-20(13-11-18)32(29,30)24-19-9-8-17-7-5-14-25(21(17)16-19)31(27,28)15-4-2/h8-13,16,24H,3-7,14-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLYHVFMSQJINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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